molecular formula C17H20N2O4S B2820853 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955233-74-6

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2820853
CAS No.: 955233-74-6
M. Wt: 348.42
InChI Key: WKVUMQCQUPBBJG-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound known for its diverse biological activities. This molecule, with its unique structural features, has gained attention in various fields of scientific research including medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves a multi-step synthesis starting from commercially available materials. Initial steps usually involve the formation of the tetrahydroisoquinoline core, followed by sulfonylation to introduce the propylsulfonyl group. The final steps include the coupling of the carboxamide with the furan moiety under specific reaction conditions.

Industrial Production Methods: Large-scale production of this compound may involve optimizing the synthetic route for higher yields and purity. Industrial methods often require the use of specialized equipment and conditions to maintain consistency and scalability. This includes controlled temperature environments, high-pressure reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo a variety of chemical reactions. These include:

  • Oxidation: The compound may undergo oxidation reactions primarily at the sulfonyl group, potentially altering its biological properties.

  • Reduction: Reduction of the sulfonyl group can lead to the formation of different derivatives with varied activity profiles.

  • Substitution: The furan ring and the tetrahydroisoquinoline core can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. They often include oxidized or reduced versions of the parent compound, as well as substituted derivatives that may exhibit different biological activities.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has a wide range of applications in scientific research:

  • Chemistry: It is used as a model compound to study complex organic reactions, particularly those involving sulfonyl and furan functionalities.

  • Biology: Its effects on cellular processes are of interest, especially in the study of cell signaling pathways and enzyme interactions.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance:

  • Molecular Targets: It may bind to enzymes or receptors, influencing their activity and thus altering cellular processes.

  • Pathways Involved: The exact pathways can vary, but common examples include modulation of signaling pathways involved in inflammation or cell growth.

Comparison with Similar Compounds

When compared to other similar compounds, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide stands out due to its unique structural combination of a sulfonyl tetrahydroisoquinoline core and a furan carboxamide moiety. Similar compounds might include:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

These compounds share a similar backbone but differ in their sulfonyl substituents, which can significantly affect their biological activities and applications.

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Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUMQCQUPBBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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